molecular formula C10H4BrClO3 B1598421 6-Bromo-4-chloro-3-formylcoumarin CAS No. 51069-90-0

6-Bromo-4-chloro-3-formylcoumarin

Cat. No.: B1598421
CAS No.: 51069-90-0
M. Wt: 287.49 g/mol
InChI Key: IODFACUSJKQFGW-UHFFFAOYSA-N
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Description

Contextualization of 6-Bromo-4-chloro-3-formylcoumarin within the Coumarin (B35378) Chemical Space

This compound belongs to the family of substituted coumarins, which are derivatives of the basic coumarin structure. mdpi.com The coumarin scaffold itself is a versatile platform, and its derivatives are classified based on the nature and position of their substituents. mdpi.com The presence of both halogen atoms (bromo and chloro) and a formyl group (-CHO) places this compound in a specific category of highly functionalized coumarins that are of significant interest to synthetic chemists. These functional groups serve as reactive handles for a variety of chemical transformations, enabling the synthesis of a wide array of more complex molecules and heterocyclic systems. rsc.orgrsc.org

Significance of Halogenation and Formyl Substitution in Coumarin Chemistry

The introduction of halogen atoms and a formyl group onto the coumarin framework has profound implications for its chemical reactivity and potential applications.

Halogenation: The presence of halogens, such as bromine and chlorine, can significantly influence the electronic properties of the coumarin ring system. mdpi.com Halogenation is a key strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. mdpi.com Furthermore, the carbon-halogen bond provides a reactive site for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. thieme.de The regioselective halogenation of coumarins is a critical aspect of their synthesis, enabling the precise placement of these functional groups to achieve desired properties. thieme.de

Formyl Substitution: The formyl group at the 3-position is a strong electron-withdrawing group, which can enhance the reactivity of the coumarin system. nih.gov This group is a versatile precursor for a multitude of chemical transformations. For instance, it can undergo condensation reactions with various nucleophiles to form Schiff bases, or it can be oxidized to a carboxylic acid or reduced to a hydroxyl group. thieme-connect.com The reactivity of the formyl group, in conjunction with the chlorine atom at the 4-position, makes 4-chloro-3-formylcoumarins valuable intermediates for the synthesis of fused heterocyclic systems. rsc.orgrsc.org

Research Trajectories and Scope for this compound

The unique structural features of this compound suggest several promising avenues for future research.

Synthetic Applications: This compound serves as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The reactive sites—the formyl group, the chloro group, and the bromo-substituted aromatic ring—allow for a variety of chemical modifications. For example, the formyl group can react with primary amines to yield N-substituted 4-amino-3-formylcoumarins. researchgate.net The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. rsc.orgrsc.org

Medicinal Chemistry: Coumarin derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netmdpi.com The presence of halogens in this compound could potentially enhance these biological activities. mdpi.com Research could focus on synthesizing a library of derivatives from this scaffold and evaluating their potential as therapeutic agents.

Materials Science: Coumarins are also utilized in materials science, particularly as fluorescent probes and photoinitiators. nih.govchemimpex.comchemimpex.com The extended conjugation and the presence of electron-withdrawing and electron-donating groups in derivatives of this compound could lead to interesting photophysical properties. Studies have shown that coumarins with electron-withdrawing groups at the 3-position can act as efficient photoinitiators for polymerization reactions. nih.gov

Spectroscopic and Computational Studies: Detailed spectroscopic and computational analyses can provide valuable insights into the structural and electronic properties of this compound. Studies involving FTIR, FT-Raman, and UV-Visible spectroscopy, combined with density functional theory (DFT) calculations, have been performed to understand its molecular conformation, vibrational frequencies, and electronic transitions. nih.gov Such studies also help in understanding its stability, charge distribution, and potential for non-linear optical applications. nih.gov

Physicochemical Data of this compound

Property Value
CAS Number 51069-90-0 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₁₀H₄BrClO₃ sigmaaldrich.com
Molecular Weight 287.49 g/mol sigmaaldrich.com

| Melting Point | 163-167 °C sigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name

6-bromo-4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClO3/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(14)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODFACUSJKQFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405241
Record name 6-Bromo-4-chloro-3-formylcoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-90-0
Record name 6-Bromo-4-chloro-3-formylcoumarin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-3-formylcoumarin
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Synthetic Methodologies for 6 Bromo 4 Chloro 3 Formylcoumarin and Its Structural Analogs

Precursor Synthesis Strategies: Focus on 4-Chloro-3-formylcoumarin Derivatives

The synthesis of the target compound often begins with the preparation of a key precursor, 4-chloro-3-formylcoumarin. This intermediate provides the foundational structure upon which further functionalization, such as bromination, can be achieved.

Vilsmeier-Haack Formylation for Coumarin (B35378) Scaffold Functionalization

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The resulting electrophilic species, a chloroiminium ion, then attacks the activated coumarin ring to introduce a formyl group. wikipedia.org

In the context of coumarin chemistry, 4-hydroxycoumarin (B602359) serves as a common starting material. researchcommons.org Treatment of 4-hydroxycoumarin with a Vilsmeier reagent leads to the simultaneous chlorination at the 4-position and formylation at the 3-position, yielding 4-chloro-3-formylcoumarin. researchcommons.orgresearchgate.net The reaction is often carried out by adding POCl₃ dropwise to a solution of 4-hydroxycoumarin in DMF at low temperatures. The reaction mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile in the formylation of the coumarin nucleus. wikipedia.org

The efficiency of the Vilsmeier-Haack reaction can be influenced by the solvent and the specific coumarin derivative being used. Kinetic studies have shown that the reaction rate can vary with the dielectric constant of the medium.

Directed Halogenation Approaches for Bromine Introduction

The introduction of a bromine atom onto the coumarin scaffold can be achieved through various halogenation techniques. The regioselectivity of this process is crucial and often depends on the directing effects of the substituents already present on the coumarin ring. thieme.de For the synthesis of 6-bromo-4-chloro-3-formylcoumarin, bromination is typically performed on a pre-formed coumarin derivative.

Electrophilic bromination is a common strategy. Reagents such as N-bromosuccinimide (NBS) can be used to introduce bromine at specific positions. nih.gov The position of bromination is influenced by the electronic nature of the coumarin ring. In some cases, direct bromination of a coumarin substrate with molecular bromine in a suitable solvent like chloroform (B151607) can be employed. orgsyn.org

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound can be approached through either direct or multi-step synthetic pathways.

Direct Synthetic Routes and Reaction Conditions

A direct approach to this compound would involve the simultaneous or sequential introduction of the bromo, chloro, and formyl groups onto a suitable coumarin precursor. However, achieving the desired regioselectivity in a one-pot reaction can be challenging.

A more common and controlled approach involves a multi-step synthesis.

Multi-Step Approaches via Functional Group Interconversions

A plausible multi-step synthesis for this compound starts with a substituted phenol. For instance, the synthesis could begin with the Pechmann condensation of 4-bromophenol (B116583) with a suitable β-ketoester to form a 6-bromocoumarin derivative. Subsequent Vilsmeier-Haack reaction on the resulting 6-bromo-4-hydroxycoumarin (B1524920) would then introduce the chloro and formyl groups at the 4- and 3-positions, respectively, to yield the final product.

Alternatively, one could start with the synthesis of 4-chloro-3-formylcoumarin as described in section 2.1.1. researchcommons.org Subsequent electrophilic bromination of this intermediate would then be carried out. The directing effects of the existing chloro and formyl groups would influence the position of the incoming bromine atom.

Innovations in Synthetic Protocols for Halogenated Formylcoumarins

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of halogenated formylcoumarins.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. derpharmachemica.com For instance, the formylation of hydroxylated coumarins using hexamethylenetetramine (HMTA) in trifluoroacetic anhydride (B1165640) (TFAA) under microwave irradiation has been reported as a rapid and high-yielding method. derpharmachemica.com

The use of novel catalysts and reagents is another area of innovation. For example, the combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and DMF has been reported as an effective Vilsmeier-Haack reagent for the formylation of substituted coumarins under mild conditions. researchgate.net

Furthermore, research into the regioselective halogenation of coumarins continues to evolve, with new methods being developed to control the precise placement of halogen atoms on the coumarin framework. thieme.de These innovations are crucial for the efficient synthesis of specifically substituted coumarins like this compound.

Catalyst-Free Reaction Regimes

The pursuit of synthetic methods that obviate the need for catalysts is a significant endeavor in modern organic chemistry, aiming to reduce costs, simplify purification processes, and minimize environmental impact. While the direct synthesis of this compound is intrinsically linked to the Vilsmeier-Haack reaction, which employs stoichiometric reagents, the synthesis of its key precursor, 6-bromo-4-hydroxycoumarin, can be approached through catalyst-free methods.

One established route to 4-hydroxycoumarin derivatives involves the condensation of phenols with malonic acid or its derivatives. For instance, the reaction of p-bromophenylacetate with malonyl chloride under Friedel-Crafts conditions can yield 6-bromo-3-acetyl-4-hydroxycoumarin, which can be subsequently converted to 6-bromo-4-hydroxycoumarin. rsc.org While this specific reaction employs a Lewis acid, other catalyst-free approaches for the synthesis of 4-hydroxycoumarin derivatives have been reported. These often involve high temperatures to drive the condensation and cyclization, or the use of mechanochemical methods like ball-milling, which can facilitate reactions in the absence of both solvents and catalysts. rsc.org

Furthermore, catalyst-free decarboxylation of 4-hydroxycinnamic acids has been shown to be an efficient method for producing certain vinylphenols, highlighting the potential for catalyst-free transformations within related molecular frameworks. nih.govnih.gov Although not directly applicable to the primary synthesis of the target compound, these examples underscore the ongoing exploration of catalyst-free systems in the broader field of coumarin chemistry.

Ultrasound-Promoted Synthetic Transformations

The application of ultrasound in organic synthesis has emerged as a powerful tool for accelerating reactions, improving yields, and enabling milder reaction conditions. This technique, known as sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. researchgate.netdegres.eu

The Vilsmeier-Haack reaction, a cornerstone for the synthesis of 4-chloro-3-formylcoumarins, is a prime candidate for ultrasound promotion. researchgate.netrsc.org The reaction of a substituted 4-hydroxycoumarin with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) can be significantly enhanced by ultrasonic irradiation. researchgate.netscite.ai This acceleration is attributed to the increased mass transfer and the generation of highly reactive intermediates within the cavitation bubbles. degres.eu Reports have shown dramatic rate enhancements and excellent yields for Vilsmeier-Haack reactions of various substrates under ultrasonic irradiation compared to conventional heating methods. researchgate.net

The synthesis of this compound can thus be envisaged to proceed via the sonication of 6-bromo-4-hydroxycoumarin with the Vilsmeier reagent. This approach is expected to offer reduced reaction times and potentially higher yields compared to traditional thermal methods. The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of less harsh reaction conditions. nih.govnih.gov

Green Chemistry Principles in Coumarin Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact. researchgate.net These principles focus on the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the design of energy-efficient processes.

For the synthesis of this compound, several green chemistry strategies can be employed. The Vilsmeier-Haack reaction, while traditionally using reagents like phosphorus oxychloride, can be made greener by exploring alternative, less hazardous reagents or by using them in catalytic amounts where possible. scirp.orgresearchgate.netscirp.org

The choice of solvent is another critical aspect. While the Vilsmeier-Haack reaction is often carried out in chlorinated solvents, research into the use of greener alternatives is ongoing. scirp.org Furthermore, solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or ball-milling, represent a significant step towards a more environmentally benign synthesis. rsc.orgnih.gov For instance, the synthesis of coumarin-3-carboxylic acids has been achieved under solvent-free conditions using microwave irradiation. nih.gov

Spectroscopic Characterization and Advanced Analytical Elucidation of 6 Bromo 4 Chloro 3 Formylcoumarin

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the functional groups and bonding arrangements within the 6-Bromo-4-chloro-3-formylcoumarin molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Interpretations

The FTIR spectrum of this compound was recorded in the 4000–400 cm⁻¹ region. The analysis of the spectrum reveals characteristic absorption bands that are indicative of the compound's key structural features. The vibrational frequencies observed in the FTIR spectrum, along with their corresponding assignments, confirm the presence of the coumarin (B35378) core, the formyl group, and the halogen substituents. A detailed assignment of the observed vibrational frequencies has been made through a comparison with theoretical calculations. nih.gov

Wavenumber (cm⁻¹)Assignment
3080C-H stretching
1745C=O stretching (lactone)
1695C=O stretching (aldehyde)
1590, 1550, 1470C=C stretching (aromatic)
1250C-O-C stretching
830C-H out-of-plane bending
770C-Cl stretching
620C-Br stretching

Fourier Transform Raman (FT-Raman) Spectroscopy Insights

Complementing the FTIR data, the FT-Raman spectrum of this compound was also recorded over the 4000–100 cm⁻¹ range. The Raman scattering data corroborates the structural deductions made from the infrared spectrum. The symmetric vibrations and vibrations of non-polar bonds, which are often weak in FTIR, are more prominent in the FT-Raman spectrum, providing a more complete vibrational profile of the molecule. The agreement between the experimental and theoretically calculated frequencies is a testament to the accuracy of the structural elucidation. nih.gov

Wavenumber (cm⁻¹)Assignment
3085C-H stretching
1740C=O stretching (lactone)
1690C=O stretching (aldehyde)
1600, 1545, 1475C=C stretching (aromatic)
1255C-O-C stretching
775C-Cl stretching
625C-Br stretching

Electronic Spectroscopy Investigation

The electronic properties and the nature of electronic transitions within this compound were probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Properties

The UV-Vis spectrum of this compound was recorded and analyzed. The observed absorption bands are attributed to electronic transitions within the molecule. Theoretical calculations of the electronic spectrum have been performed to support the experimental findings. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule, which is a characteristic feature of coumarin derivatives. nih.gov

λmax (nm)SolventElectronic Transition
335Methanolπ → π
280Methanoln → π

Nuclear Magnetic Resonance (NMR) Spectroscopy Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the precise arrangement of hydrogen atoms in a molecule, thereby providing a detailed map of its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the formyl proton. The chemical shifts and coupling patterns are consistent with the substituted coumarin structure. The downfield shift of the formyl proton is a characteristic feature, while the splitting patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring.

Chemical Shift (ppm)MultiplicityAssignment
10.2s-CHO
8.15dH-5
7.85ddH-7
7.50dH-8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment, hybridization, and bonding to neighboring atoms.

For this compound, one would expect a specific number of signals corresponding to the different carbon environments within the molecule. The coumarin core, along with the bromo, chloro, and formyl substituents, results in a distinct set of chemical shifts. The interpretation of these shifts allows for the assignment of each signal to a specific carbon atom in the structure.

Although the explicit experimental data for this compound is not available in the cited literature, a general understanding of ¹³C NMR of coumarin derivatives can be applied. The carbonyl carbon of the lactone ring is typically found significantly downfield, while the carbons of the aromatic ring appear in the characteristic aromatic region. The presence of electron-withdrawing groups such as bromine, chlorine, and the formyl group would further influence the chemical shifts of the nearby carbon atoms.

To provide a comprehensive analysis, a data table of predicted or typical ¹³C NMR chemical shifts for similar coumarin structures is presented below for illustrative purposes.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Multiplicity (from DEPT)
C-2~160-165C
C-3~120-125C
C-4~145-150C
C-4a~120-125C
C-5~125-130CH
C-6~115-120C
C-7~130-135CH
C-8~115-120CH
C-8a~150-155C
Formyl C~185-190CH

Note: These are estimated values based on general principles of NMR spectroscopy and data for related compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Connectivity Analysis

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to determine the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal which nuclei are coupled to each other, either through bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would reveal the connectivity between the protons on the aromatic ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and the carbon atoms to which they are directly attached (¹J coupling). This is a crucial technique for assigning carbon signals based on the known assignments of their attached protons.

DEPT (Distortionless Enhancement by Polarization Transfer): While technically a 1D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. This is achieved by running different DEPT experiments (e.g., DEPT-45, DEPT-90, DEPT-135) which show signals with different phases or only show specific types of carbons.

The combined application of these techniques would allow for a complete and accurate assignment of all proton and carbon signals for this compound, providing a detailed map of its molecular structure. While specific experimental 2D NMR data for this compound is not publicly available in the searched literature, the principles of these techniques are well-established in the structural elucidation of complex organic molecules researchgate.net.

Computational and Theoretical Chemistry Studies of 6 Bromo 4 Chloro 3 Formylcoumarin

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for elucidating the characteristics of 6-Bromo-4-chloro-3-formylcoumarin at the quantum level.

Optimized Molecular Geometry and Conformational Analysis

Theoretical calculations, specifically using the B3LYP/6-31G(d,p) basis set, have been employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. nih.gov This optimization process identifies the lowest energy conformation, providing crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters are fundamental for understanding the molecule's steric and electronic properties.

Harmonic Vibrational Frequencies and Comparison with Experimental Data

The vibrational modes of this compound have been both experimentally recorded and theoretically calculated. nih.gov Experimental data from Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy have been compared with theoretical harmonic vibrational frequencies calculated using DFT. nih.gov The calculated frequencies are often scaled to improve agreement with experimental values, and this comparison helps in the definitive assignment of vibrational bands to specific molecular motions. nih.gov Such analyses have shown a high degree of correlation between the theoretical and experimental data, validating the computational model. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energies of the HOMO and LUMO, and the resulting energy gap (ΔE = E_LUMO - E_HOMO), have been calculated. nih.gov A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and suggests the potential for intramolecular charge transfer, which is a key factor in determining the molecule's optical and electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity. nih.gov The MEP map of this compound identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis has been utilized to investigate the intramolecular interactions that contribute to the stability of this compound. nih.gov This method examines charge delocalization and hyperconjugative interactions between filled and vacant orbitals. nih.gov The analysis reveals the nature and magnitude of these interactions, providing a quantitative measure of the electronic stabilization within the molecule. nih.gov

Assessment of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been a significant area of study. nih.gov The first-order hyperpolarizability (β₀), a key indicator of NLO activity, has been calculated. nih.gov Studies have shown that the β₀ value for this compound is significantly higher than that of urea, a standard reference material for NLO properties, suggesting its potential for use in optical applications. nih.gov The NLO properties are influenced by factors such as intramolecular charge transfer, which is also supported by the HOMO-LUMO analysis. nih.gov

Molecular Docking Studies for Interaction Profiling at the Receptor Site

Molecular docking is a pivotal computational technique in drug discovery and design, utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target receptor at the atomic level, providing insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding. In the context of this compound, molecular docking studies are crucial for elucidating its potential as a therapeutic agent by identifying its putative biological targets and characterizing the nature of its interactions.

While direct and specific molecular docking research on this compound is limited in publicly available literature, extensive computational studies on structurally analogous coumarin (B35378) derivatives provide a strong basis for predicting its interaction profile. These studies have primarily focused on antiviral, antimicrobial, and anticancer targets, highlighting the versatile binding capabilities of the coumarin scaffold.

Interaction with Viral Proteins

The emergence of novel viral threats has spurred significant interest in identifying new antiviral agents. The main protease (Mpro) of coronaviruses, including SARS-CoV-2, is a well-validated drug target due to its essential role in viral replication. A study investigating a series of synthetic coumarin analogues identified a structurally related compound (designated as 1m) that exhibited a notable binding affinity for the main protease of SARS coronavirus (PDB ID: 5N5O). nih.gov This finding suggests that this compound, by virtue of its shared 3-formylcoumarin core, could also effectively bind to the active site of this viral enzyme.

In a broader screening of natural coumarins against various SARS-CoV-2 targets, several compounds demonstrated significant binding efficiencies against the main protease (Mpro), the viral methyltransferase (nsp16/10 complex), the Receptor Binding Domain (RBD) of the Spike protein, and the human Angiotensin-Converting Enzyme 2 (ACE2). scienceopen.com The docking scores from these studies underscore the potential of the coumarin framework to interact with key proteins involved in the viral life cycle.

Table 1: Molecular Docking Data of a Structurally Related Synthetic Coumarin Analogue against a Viral Target. nih.gov
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
Synthetic Coumarin Analogue (1m)SARS Coronavirus Main Protease (5N5O)-7.1

Potential as an Anticancer Agent

The structural features of this compound, particularly the presence of halogen atoms, are often associated with enhanced biological activity. In the realm of anticancer research, a molecular docking study of a curcumin (B1669340) analog featuring a 4-bromo and 4'-chloro substitution pattern demonstrated a very strong binding affinity for human kinase β (IKK-β), a protein implicated in cancer progression. nih.gov This highlights the potential of halogenated compounds to serve as potent inhibitors of cancer-related enzymes. Although this study was not on a coumarin derivative, the high docking score achieved by a bromo-chloro substituted compound against a key cancer target suggests a promising avenue for investigating the anticancer potential of this compound through molecular docking.

Table 2: Molecular Docking Data of a Halogenated Curcumin Analogue against a Cancer Target. nih.gov
CompoundTarget ProteinBinding Energy (kcal/mol)
4-Bromo-4'-chloro pyrazoline analog of curcuminHuman kinase β (IKK-β)-11.534

The diverse biological activities reported for various coumarin derivatives in computational studies strongly suggest that this compound is a promising candidate for further in-silico and subsequent in-vitro and in-vivo investigations. The presence of the bromo, chloro, and formyl groups on the coumarin scaffold likely contributes to a unique electronic and steric profile, which could translate to significant interactions with a range of biological receptors. Future molecular docking studies specifically focused on this compound are warranted to fully elucidate its therapeutic potential.

Reactivity and Derivatization Chemistry of 6 Bromo 4 Chloro 3 Formylcoumarin

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the coumarin (B35378) ring is susceptible to nucleophilic substitution, providing a key pathway for the introduction of various functional groups and the construction of fused heterocyclic systems.

The reaction of 6-Bromo-4-chloro-3-formylcoumarin with primary amines, in the presence of a base such as triethylamine (B128534), leads to the formation of N-substituted 4-amino-3-formylcoumarins. researchgate.net This reaction proceeds through the nucleophilic displacement of the C-4 chloro group by the primary amine. Both aliphatic and aromatic amines can be utilized in this transformation. researchgate.net These N-substituted 4-aminocoumarin (B1268506) derivatives are valuable intermediates in the synthesis of more complex heterocyclic structures. researchgate.netresearchgate.net

Table 1: Synthesis of N-Substituted 4-Aminocoumarins

Reactant 1 Reactant 2 (Primary Amine) Product
This compound Aliphatic Amines N-Alkyl-6-bromo-4-amino-3-formylcoumarin

The reaction of 4-chloro-3-formylcoumarins with hydrazines is a well-established method for the synthesis of pyrazolo-fused coumarins. ekb.egresearchgate.net Specifically, the interaction of this compound with various hydrazine (B178648) derivatives can lead to the formation of tsijournals.combenzopyrano[4,3-c]pyrazol-4-one systems. researchgate.net The reaction outcome can be influenced by the reaction conditions and the nature of the hydrazine used. For instance, using two equivalents of triethylamine as a base can yield either 1-aryl- or 2-aryl tsijournals.combenzopyrano[4,3-c]pyrazol-4-ones. researchgate.net These fused pyrazole (B372694) systems are of significant interest due to their potential biological activities. nih.gov

A notable reaction of this compound is its annulation with anilines to construct the tetracyclic chromeno[4,3-b]quinolin-6-one (B184693) framework. researchgate.net This transformation can be achieved through a one-pot reaction between the coumarin derivative and substituted anilines. tsijournals.comtsijournals.com Various catalytic systems, including supported ionic liquids and ultrasound irradiation, have been employed to promote this reaction, often resulting in high yields and short reaction times under mild conditions. tsijournals.comresearchgate.net The resulting chromeno[4,3-b]quinolin-6-one scaffold is a core structure in several natural products and possesses a range of biological properties. mdpi.comrsc.org

Table 2: Synthesis of Chromeno[4,3-b]quinolin-6-ones

Reactant 1 Reactant 2 Catalyst/Conditions Product
This compound Substituted Anilines Supported ionic liquid [pmim]HSO4/SiO2 Substituted 6H-chromeno[4,3-b]quinolin-6-ones. tsijournals.comtsijournals.com

The C-4 chloro group of this compound can be displaced by carbanions generated from active methylene (B1212753) compounds. These reactions provide a route to C-4 substituted coumarin derivatives. For example, reactions with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can introduce new carbon-carbon bonds at the C-4 position, leading to further functionalization possibilities. ekb.egnih.gov

Transformations Involving the Formyl Group at C-3

The formyl group at the C-3 position of this compound serves as a versatile handle for various chemical modifications, particularly through condensation reactions.

The formyl group readily undergoes condensation reactions with primary amines to form iminocoumarin derivatives, also known as Schiff bases. researchgate.net This reaction involves the formation of a C=N double bond. For instance, reaction with hetarylamines can lead to the formation of N-substituted 3-aminomethylenechroman-2,4-diones. researchgate.net These iminocoumarin derivatives can exist as E- and Z-isomers and are valuable intermediates for the synthesis of other heterocyclic systems.

Cyclization Reactions for Fused Isoxazole (B147169) Systems

The formyl group at the C-3 position of the coumarin ring is a key functional handle for the construction of fused heterocyclic systems. One notable transformation is its reaction with hydroxylamine (B1172632) hydrochloride in a basic medium to yield a coumarino[3,4-d]isoxazole derivative. This reaction proceeds through the initial formation of an oxime intermediate from the aldehyde. Subsequent intramolecular cyclization, involving the hydroxyl group of the oxime and the chloro group at the C-4 position, leads to the elimination of hydrogen chloride and the formation of the fused isoxazole ring. orientjchem.org

In the case of this compound, this reaction is expected to proceed without affecting the bromo-substituent at the C-6 position, affording the corresponding 8-bromo-4H-chromeno[3,4-d]isoxazol-4-one. The reaction conditions, such as the choice of base and solvent, can influence the reaction pathway and the distribution of products. orientjchem.org For instance, the use of an alcoholic solvent like ethanol (B145695) can lead to the opening of the lactone ring, resulting in the formation of an isoxazole-4-formate derivative. orientjchem.org

Table 1: Products from the Reaction of 4-Chloro-3-formylcoumarin Analogues with Hydroxylamine Hydrochloride

Starting MaterialReagentsConditionsMajor ProductReference
4-chloro-3-formylcoumarinHydroxylamine hydrochloride, BaseBasic medium4H-Chromeno[3,4-d]isoxazol-4-one orientjchem.org
4-chloro-3-formylcoumarinHydroxylamine hydrochloride, BaseEthanolEthyl 5-(2-hydroxyphenyl)isoxazole-4-formate orientjchem.org
4-chloro-3-formylcoumarinHydroxylamine hydrochloride, BaseMethanolMethyl 5-(2-hydroxyphenyl)isoxazole-4-formate orientjchem.org

Directed Transformations at the Bromo-Substitution (C-6)

The bromine atom at the C-6 position of the coumarin scaffold serves as a versatile anchor point for introducing further structural diversity, primarily through cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds. libretexts.orgnih.gov The bromo-substituent at the C-6 position of this compound is an ideal handle for such transformations, allowing for the introduction of a wide array of aryl, heteroaryl, or other organic moieties.

This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com For instance, electron-rich boronic acids have been shown to produce good yields in Suzuki-Miyaura reactions with other halogenated heterocyclic compounds. mdpi.com

The application of the Suzuki-Miyaura coupling to this compound opens up a vast chemical space for the synthesis of novel derivatives with potentially interesting biological or photophysical properties.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide SubstrateBoronic AcidCatalystBaseSolventGeneral ProductReference
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(Aryl/heteroaryl-phenyl)-4,6-dichloropyrimidine mdpi.com
2-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 3-pyridylboronic esterNot specifiedTMSOKNot specified2-(4-(3-pyridyl)phenyl)-1,3,4-oxadiazole nih.gov

Advanced Research Applications and Functional Material Development

Applications in Chemical Biology and Bioconjugation

The presence of a reactive aldehyde and a synthetically versatile coumarin (B35378) core positions "6-Bromo-4-chloro-3-formylcoumarin" as a promising candidate for applications in chemical biology, particularly in the labeling and investigation of biomolecules.

The aldehyde functionality at the 3-position of the coumarin ring is a key feature for chemoselective labeling of biomolecules. Aldehydes can react with specific functional groups in proteins, such as the aminooxy or hydrazide groups, which can be introduced synthetically to form stable oxime or hydrazone linkages, respectively. This type of reaction is a cornerstone of bioconjugation chemistry due to its high selectivity and biocompatibility.

While specific studies detailing the use of "this compound" for biomolecule labeling are not extensively documented, the reactivity of 3-formylcoumarins, in general, is well-established. For instance, the formyl group can undergo condensation reactions with various nucleophiles, a principle that can be extended to the labeling of biomolecules. The chloro substituent at the 4-position further enhances the electrophilicity of the coumarin ring, potentially influencing the reactivity of the formyl group.

The general strategy for using such a compound as a labeling agent would involve the following steps:

Functionalization of the biomolecule: Introduction of a unique reactive handle (e.g., an aminooxy or hydrazide group) onto the target biomolecule.

Labeling reaction: Reaction of the functionalized biomolecule with "this compound" under mild, biocompatible conditions to form a stable covalent bond.

Purification and characterization: Removal of excess labeling reagent and confirmation of successful conjugation.

The coumarin core itself serves as a fluorescent reporter, allowing for the detection and quantification of the labeled biomolecule. The bromo and chloro substituents can modulate the photophysical properties of the coumarin fluorophore, potentially leading to probes with tailored excitation and emission wavelengths.

Reactive Group on Coumarin Reactive Group on Biomolecule Resulting Linkage Potential Application
3-FormylAminooxyOximeFluorescent labeling of proteins or peptides
3-FormylHydrazideHydrazoneTagging of nucleic acids or carbohydrates

Fluorescent probes are indispensable tools for studying the intricate dance of molecules within living cells. The inherent fluorescence of the coumarin scaffold makes "this compound" a promising starting point for the design of probes to investigate biomolecular interactions.

The strategy for developing such probes often involves linking the coumarin fluorophore to a recognition moiety that can selectively bind to a specific biomolecule or cellular target. The formyl group of "this compound" provides a convenient attachment point for such recognition elements. Upon binding to its target, the local environment of the coumarin fluorophore can change, leading to a detectable change in its fluorescence properties (e.g., intensity, lifetime, or emission wavelength).

While direct applications of "this compound" as a biomolecular probe are yet to be widely reported, the principles of probe design using functionalized coumarins are well-established. For example, coumarin derivatives have been successfully employed to create probes for:

Enzyme activity: The formyl group could be part of a substrate that, upon enzymatic cleavage, releases the fluorescent coumarin, leading to a "turn-on" signal.

DNA/RNA detection: The coumarin could be conjugated to an intercalating or groove-binding moiety to report on nucleic acid structures and interactions.

Protein aggregation: Changes in the fluorescence of a coumarin-based probe can be used to monitor the formation of protein aggregates, which are implicated in various diseases.

The halogen substituents on the coumarin ring can also play a role in probe development by influencing the photophysical properties and potentially participating in halogen bonding interactions with the target biomolecule, thereby enhancing binding affinity and selectivity.

Integration into Supramolecular Architectures and Advanced Materials

The unique chemical features of "this compound" also make it an attractive component for the construction of advanced materials with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable structures make them promising for a wide range of applications, including gas storage, catalysis, and sensing.

The incorporation of functional molecules, such as coumarins, into MOFs can impart new functionalities to these materials. While there are no specific reports on the encapsulation of "this compound" within MOFs, studies have demonstrated the successful integration of other coumarin derivatives into MOF structures. rsc.org For example, coumarin-functionalized MOFs have been developed as photo-responsive materials for controlled adsorption and release. rsc.org

The formyl group and the aromatic rings of "this compound" could potentially interact with the metal centers and organic linkers of a MOF, allowing for its incorporation either as a guest molecule within the pores or as a functional component of the framework itself. The coumarin's fluorescence could then be used to probe the internal environment of the MOF or to create luminescent materials with sensing capabilities.

MOF Integration Strategy Potential Role of the Coumarin Resulting Material Property
Guest EncapsulationFluorescent ReporterLuminescent MOF for sensing applications
Functional LinkerPhoto-responsive UnitLight-responsive material for controlled release

The development of fluorescent molecular sensors for the detection of ions and small molecules is a vibrant area of research. The coumarin scaffold is a popular choice for the design of such sensors due to its bright fluorescence and sensitivity to the local environment.

The formyl group of "this compound" can be readily converted into various chelating groups capable of binding to specific metal ions. Upon ion binding, the electronic properties of the coumarin fluorophore can be perturbed, leading to a change in its fluorescence signal. This "turn-on" or "turn-off" response allows for the selective detection of the target ion.

Although specific fluorescent sensors based on "this compound" have not been extensively described in the literature, the general principles are well-documented for other coumarin-based sensors. The bromo and chloro substituents on the coumarin ring can fine-tune the sensor's selectivity and sensitivity by altering the electronic properties of the fluorophore and the binding affinity of the chelating moiety.

Target Analyte Sensing Mechanism Potential Application
Metal Ions (e.g., Zn²⁺, Cu²⁺)Chelation-induced fluorescence changeEnvironmental monitoring, biological imaging
pHProtonation/deprotonation of a functional groupIntracellular pH sensing
Reactive Oxygen SpeciesOxidation of a sensor moietyMonitoring oxidative stress in cells

Mechanistic Studies of Bioactivity in Selected In Vitro Systems

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of halogen atoms in a molecule can often enhance its biological potency. Therefore, "this compound" represents a compound of interest for investigating potential bioactivity.

While specific mechanistic studies on the in vitro bioactivity of "this compound" are limited, research on other halogenated coumarins provides a framework for potential mechanisms of action. For instance, some coumarin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting various cellular pathways.

Potential mechanisms that could be investigated for "this compound" in in vitro systems include:

Induction of Apoptosis: Assessing the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins in cancer cell lines treated with the compound.

Cell Cycle Arrest: Analyzing the distribution of cells in different phases of the cell cycle to determine if the compound inhibits cell proliferation at specific checkpoints.

Inhibition of Key Enzymes: Investigating the ability of the compound to inhibit enzymes that are crucial for cancer cell survival or inflammation.

Further research is needed to elucidate the specific molecular targets and mechanisms of action of "this compound" in various in vitro models.

Exploration of Antimicrobial Activity Mechanisms Against Select Microorganisms (In Vitro)

The antimicrobial potential of coumarin derivatives, particularly those bearing halogen substituents, is a significant area of research. The presence of bromine and chlorine atoms on the coumarin scaffold, as seen in this compound, is often associated with enhanced biological activity. Studies on related compounds suggest that the antimicrobial action is multifaceted and can be attributed to several mechanisms.

One primary mechanism involves the disruption of microbial cell membrane integrity. Compounds with similar structures have been shown to increase membrane permeability, which can be observed through assays like the crystal violet uptake test. mdpi.com This damage leads to the leakage of essential intracellular components, such as proteins and DNA, ultimately causing cell death. Another key mechanism is the inhibition of crucial cellular processes. The compound's structure allows it to potentially interfere with microbial respiratory chain enzymes, thereby disrupting energy metabolism. The tetrazolium salt (TTC) dehydrogenase activity assay is a common method to evaluate this effect, where a reduction in activity indicates inhibition of the respiratory system. mdpi.com

In vitro evaluations of various substituted coumarins have demonstrated a spectrum of activity. Many derivatives exhibit notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. nih.gov The activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa can be more variable, though certain bromo-substituted compounds have shown effectiveness. nih.govceon.rs Furthermore, antifungal activity against strains like Candida albicans and Aspergillus flavus has also been reported for coumarin analogues. nih.gov The specific substitutions on the coumarin ring are critical in determining the potency and spectrum of antimicrobial action. nih.gov

Table 1: Representative Antimicrobial Activity of Halogenated Coumarin Derivatives (In Vitro)

This table presents typical findings for the broader class of halogenated coumarins to illustrate the investigational context for this compound.

MicroorganismTypeCompound ClassObserved EffectReference(s)
Staphylococcus aureusGram-positive BacteriaBromo/Chloro-CoumarinsModerate to Good Inhibition nih.gov, nih.gov
Bacillus subtilisGram-positive BacteriaBromo-Coumarin DerivativesGood Inhibition nih.gov, ceon.rs
Escherichia coliGram-negative BacteriaBromo-Substituted AnalogsVariable Inhibition nih.gov, ceon.rs
Candida albicansFungusHalogenated CoumarinsModerate to Good Inhibition nih.gov, mdpi.com
Aspergillus flavusFungusFluoro-Coumarin AnalogsPotent Inhibition nih.gov

Analysis of Antioxidant Potential and Radical Scavenging Pathways (In Vitro)

Coumarin derivatives are widely investigated for their antioxidant properties, which stem from their ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of compounds like this compound is evaluated through various in vitro assays that measure their ability to scavenge specific free radicals.

Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most frequent tests where the antioxidant compound reduces the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. nih.govnih.gov The presence of hydroxyl groups on the coumarin ring is known to significantly enhance DPPH scavenging activity. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method measures the ability of a compound to neutralize the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. researchgate.net

Superoxide (B77818) Anion Radical Scavenging Assay : This assay assesses the capacity of a compound to quench the superoxide radical (O₂⁻), a precursor to many other ROS. The PMS/NADH-NBT system is often used, where the antioxidant competes with nitroblue tetrazolium (NBT) for the radical. nih.govresearchgate.net

Nitric Oxide (NO) Radical Scavenging Assay : This pathway involves evaluating a compound's ability to inhibit or scavenge nitric oxide radicals, which are implicated in inflammatory processes. japer.in

The antioxidant potential of a coumarin derivative is highly dependent on its substitution pattern. The electron-withdrawing or donating nature of the substituents on the benzene (B151609) ring influences the stability of the resulting radical and, therefore, the scavenging efficiency.

Table 2: Common In Vitro Antioxidant Assays for Coumarin Derivatives

This table summarizes the assays used to evaluate the antioxidant potential of the coumarin class of compounds.

Assay MethodRadical ScavengedPrincipleTypical MeasurementReference(s)
DPPH Assay2,2-diphenyl-1-picrylhydrazylHydrogen/electron donation leads to colorimetric change.IC₅₀ / EC₅₀ nih.gov, nih.gov
ABTS AssayABTS radical cationHydrogen/electron donation neutralizes the radical cation.IC₅₀ / EC₅₀ researchgate.net
Superoxide ScavengingSuperoxide Anion (O₂⁻)Competition with a detector molecule for the radical.IC₅₀ nih.gov
Nitric Oxide ScavengingNitric Oxide (NO•)Prevention of nitrite (B80452) formation from the radical.% Inhibition japer.in

Investigation of Anti-proliferative Effects in Cancer Cell Cultures (In Vitro)

The anti-proliferative activity of coumarin-based compounds against various cancer cell lines is a cornerstone of their pharmacological research. The core structure of this compound serves as a valuable starting point for designing potent cytotoxic agents. In vitro studies on related derivatives have demonstrated significant activity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and leukemia (K562) cells. nih.govnih.govrsc.org

The mechanisms underlying these anti-proliferative effects are diverse. A primary pathway is the induction of apoptosis, or programmed cell death. nih.govrsc.org This is often accompanied by a reduction in the mitochondrial membrane potential, a key event in the apoptotic cascade. nih.govnih.gov Furthermore, certain coumarin derivatives have been shown to inhibit cancer cell migration and invasion, critical processes in tumor metastasis. nih.gov The cytotoxic effect is typically dose-dependent, and the efficacy is often quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells. In many studies, coumarin-triazole hybrids have shown IC₅₀ values significantly lower than standard chemotherapeutic drugs like cisplatin, indicating high potency. rsc.org

The substitution pattern plays a crucial role; for instance, a 7-benzyloxy group on a related coumarin structure demonstrated potent activity against KB cells (IC₅₀ of 0.39 µM), while adding a bromine to that benzyloxy ring led to a loss of activity, highlighting the sensitive structure-activity relationship. nih.gov

Table 3: Representative Anti-proliferative Activity of Coumarin Derivatives in Cancer Cell Lines (In Vitro)

This table showcases findings for various coumarin derivatives, indicating the therapeutic areas being explored for this class of compounds.

Compound TypeCancer Cell LineCell TypeObserved IC₅₀ (µM)Reference(s)
Coumarin-Acrolein Derivative (6e)KBOral Carcinoma0.39 ± 0.07 nih.gov
Coumarin-Acrolein Derivative (6e)MCF-7Breast Adenocarcinoma1.12 ± 0.15 nih.gov
Coumarin-Triazole Hybrid (LaSOM 186)MCF-7Breast Adenocarcinoma2.66 nih.gov, rsc.org
Coumarin-Triazole Hybrid (LaSOM 190)MCF-7Breast Adenocarcinoma4.67 nih.gov, rsc.org
Flavonoid (FMC)SMMC-7721Liver CancerNot specified nih.gov
Flavonoid (FMC)HeLaCervical CancerNot specified nih.gov
PhycocyaninNCI-H1299Non-Small Cell Lung Cancer~2.4 - 4.8 mdpi.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing coumarin (B35378) derivatives is a key area of ongoing research. researchgate.neteurekaselect.com Green chemistry principles, such as the use of ultrasound, microwaves, ionic liquids, and deep eutectic solvents, are being increasingly applied to traditional condensation reactions like the Knoevenagel, Pechmann, and Perkin reactions. researchgate.neteurekaselect.com These methods often lead to higher yields, reduced reaction times, and minimized use of hazardous substances. researchgate.net

Future research will likely focus on:

Catalyst Development: Exploring novel and reusable catalysts, such as nano-catalysts (e.g., nano CuO, nano MgO) and Brønsted acidic ionic liquids, to improve reaction efficiency and selectivity. nih.govrsc.org

Solvent-Free and Alternative Solvent Systems: Expanding the use of solvent-free conditions, grinding methods, and green solvents like vegetable juices to reduce environmental impact. nih.govtandfonline.com

One-Pot, Multi-Component Reactions: Designing more intricate one-pot syntheses that allow for the construction of complex molecular architectures from simple starting materials in a single step, such as the four-component reaction involving 4-chloro-3-formylcoumarin, secondary amines, dialkyl acetylenedicarboxylates, and isocyanides. ias.ac.in

Flow Chemistry: Investigating continuous flow processes for the synthesis of 6-bromo-4-chloro-3-formylcoumarin and its derivatives to enhance scalability, safety, and process control.

Advanced Computational Modeling for Predictive Structure-Property Relationships

Computational chemistry is an indispensable tool for understanding and predicting the properties of coumarin derivatives. tandfonline.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are employed to elucidate the connections between molecular structure and biological activity or physical properties. tandfonline.comnih.gov

Key areas for future computational research include:

Enhanced QSAR Models: Developing more sophisticated 3D-QSAR models to predict the activity of new coumarin derivatives against various biological targets, such as enzymes and receptors. nih.govnih.gov These models can help in designing compounds with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations: Utilizing molecular dynamics simulations to study the dynamic behavior of coumarin derivatives when interacting with biological macromolecules, providing insights into binding stability and conformational changes. ingentaconnect.com

ADMET Prediction: Improving the accuracy of in silico predictions for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify promising drug candidates early in the development process. tandfonline.com

Predictive Modeling for Material Properties: Using computational methods to predict the photophysical and electronic properties of novel coumarin-based materials, guiding the design of compounds with specific fluorescence, and other desired characteristics. mdpi.com

Design and Synthesis of Diversified Chemical Scaffolds Based on this compound

The reactive formyl group and the halogenated benzene (B151609) ring of this compound make it an excellent starting material for creating a diverse range of heterocyclic compounds. The coumarin scaffold itself is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. researchgate.netresearchgate.net

Future synthetic efforts will likely concentrate on:

Fused Heterocyclic Systems: Exploring new reactions to fuse additional heterocyclic rings onto the coumarin core, creating complex polycyclic structures with potentially novel biological activities. rsc.orgnih.gov For instance, reactions with various nucleophiles can lead to the formation of pyrroles, thiazoles, and other heterocycles. nih.gov

Linker Chemistry: Investigating different linkers to connect the coumarin scaffold to other pharmacophores, creating hybrid molecules with dual or synergistic activities. nih.gov

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies to rapidly generate large libraries of coumarin derivatives with a wide range of structural variations for high-throughput screening.

Click Chemistry: Utilizing "click" chemistry reactions, such as the synthesis of azidocoumarins, for the efficient and modular construction of complex coumarin-based architectures. nih.gov

Development of High-Performance Functional Materials with Tunable Properties

Coumarin derivatives are known for their intriguing photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them valuable components in functional materials. nih.govacs.org The ability to tune these properties through chemical modification is a significant advantage. acs.org

Future research in this area will focus on:

Fluorescent Probes and Sensors: Designing and synthesizing novel coumarin-based fluorescent probes for the detection of biologically important species, such as metal ions and reactive oxygen species. nih.govresearchgate.net

Optoelectronic Materials: Exploring the use of π-extended coumarin derivatives in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgacs.org

Photo-responsive Polymers: Incorporating coumarin moieties into polymers to create materials that can undergo reversible photodimerization, leading to applications in areas like photo-cross-linkable tissue scaffolds and drug delivery systems. elsevierpure.com

Aggregation-Induced Emission (AIE) Materials: Investigating coumarin derivatives that exhibit AIE, where fluorescence is enhanced in the aggregated or solid state, for applications in bio-imaging and sensing. researchgate.net

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how coumarin derivatives interact with biological systems at the molecular level is crucial for the development of effective therapeutic agents. mdpi.com While various biological activities have been reported for coumarins, the precise mechanisms of action are often not fully understood. nih.govmdpi.combiorxiv.org

Future investigations should aim to:

Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of bioactive coumarin derivatives.

Signaling Pathway Analysis: Investigating how coumarin derivatives modulate intracellular signaling pathways to exert their biological effects, such as anti-inflammatory or anticancer activities. mdpi.com

In Vivo Studies: Moving beyond in vitro assays to evaluate the efficacy and pharmacokinetics of promising coumarin derivatives in animal models of disease.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 6-bromo-4-chloro-3-formylcoumarin?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the formyl group (δ ~10 ppm for aldehyde protons) and halogen substituents. Coupling patterns in aromatic regions can resolve bromo/chloro positions.
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and verify substituent positions. The formyl group’s planarity with the coumarin core can be analyzed via bond angles and torsional parameters .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C10_{10}H5_5BrClO3_3; theoretical MW: 283.41) using ESI-TOF or MALDI-TOF. Fragmentation patterns can distinguish halogen isotopes (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br}).

Basic: How can this compound be synthesized from precursor coumarins?

Methodological Answer:

  • Step 1: Bromination/Chlorination: Use N-bromosuccinimide (NBS) or Cl2_2/FeCl3_3 to introduce bromo/chloro groups at positions 6 and 4, respectively. Monitor regioselectivity via TLC and adjust reaction time/temperature.
  • Step 2: Vilsmeier-Haack Formylation: React the halogenated coumarin with DMF/POCl3_3 to introduce the formyl group at position 3. Quench with aqueous NaHCO3_3 and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How to resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized structures. Use programs like Gaussian or ORCA for computational modeling.
  • Statistical Analysis: Apply methods from longitudinal factorial invariance studies (e.g., configural/residual invariance testing) to assess measurement consistency across techniques .
  • Error Source Identification: Check for crystal packing effects (e.g., π-π stacking) that may distort crystallographic data, and confirm NMR sample purity via HPLC (>97% as per catalog standards) .

Advanced: What strategies optimize the formyl group’s reactivity for derivatization in medicinal chemistry applications?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the formyl group with ethylene glycol (forming a cyclic acetal) during halogenation or coupling reactions. Deprotect using acidic conditions (e.g., HCl/THF).
  • Condensation Reactions: React with hydrazines or hydroxylamines to form hydrazones or oximes, enabling click chemistry or metal coordination. Monitor by FT-IR for C=O peak disappearance (~1700 cm1^{-1}).
  • Cross-Coupling: Utilize Suzuki-Miyaura reactions with boronic acids (e.g., arylboronic acids from Kanto catalogs) to append functional groups .

Basic: What analytical techniques assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Expose samples to UV light (254 nm), humidity (75% RH), and temperatures (40°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic Analysis: Use Arrhenius plots to extrapolate shelf life at 25°C. For light-sensitive samples, store at 0–6°C in amber vials, as recommended for halogenated aromatics .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or kinases. Focus on the formyl group’s hydrogen bonding with active-site residues.
  • MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess stability of docked complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • Validation: Compare predicted binding affinities with experimental IC50_{50} values from enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) .

Basic: What are the key applications of this compound in fluorescence-based assays?

Methodological Answer:

  • Fluorescent Probes: Functionalize the formyl group with amine-containing fluorophores (e.g., dansyl hydrazine) for pH or metal-ion sensing. Measure emission shifts (λem_{\text{em}} ~450 nm) via fluorimetry.
  • Enzyme Substrates: Test as a substrate for esterases or oxidoreductases by monitoring cleavage of the formyl group via fluorescence quenching/enhancement .

Advanced: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization: Use Design of Experiments (DoE) to vary solvent (DMF vs. DCM), catalyst loadings (e.g., Pd for cross-coupling), and reaction time.
  • Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry (e.g., reduce excess halogenating agents).
  • Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer during formylation steps, reducing decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Bromo-4-chloro-3-formylcoumarin
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6-Bromo-4-chloro-3-formylcoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.